molecular formula C25H21N5O2S2 B2986250 5-cyano-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide CAS No. 375842-24-3

5-cyano-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2986250
CAS No.: 375842-24-3
M. Wt: 487.6
InChI Key: UZSXRCPQBMKWON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not detailed in the search results .


Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

Novel Synthesis Techniques

  • A new synthesis method for 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters is described, involving a process that forms the methyl thioether, which is then oxidized to the methyl sulfone and finally displaced by the cyanide ion. This method finds application in creating chemical hybridizing agents for wheat and barley (Beck et al., 1988).

Chemical Hybridization

  • The synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a compound structurally similar to the subject compound, has been achieved with high yield. This highlights the potential of such compounds in chemical hybridization (Tang Li-jua, 2015).

Reactions and Derivatives

  • The reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of compounds like 5-cyano-2-(2-hydroxyphenyl)-1-methyl-6-thioxo-1,6-dihydropyridine-3-carboxamides, demonstrate the versatility of the base compound in forming various derivatives (Kornev et al., 2019).

Antibacterial and Antifungal Agents

  • Novel derivatives of 6-oxo-pyridine-3-carboxamide, including 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated as antibacterial and antifungal agents, highlighting the potential medicinal applications of these compounds (El-Sehrawi et al., 2015).

Synthesis of Pyridine Derivatives

  • The synthesis of ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate demonstrates the potential for creating thio-substituted ethyl nicotinate derivatives, which have various applications in medicinal chemistry (Gad-Elkareem et al., 2011).

Macrocyclic Antibiotic Synthesis

  • A stepwise method to convert 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, useful for the total synthesis of the antibiotic GE 2270 A, is an example of the compound's relevance in antibiotic synthesis (Okumura et al., 1998).

Antineoplastic Activities

  • 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their antineoplastic activities, demonstrating the compound's potential use in cancer treatment (Liu et al., 1996).

Antitumor and Antioxidant Activities

  • The synthesis of cyanoacetamide derivatives and their evaluation for antitumor and antioxidant activities suggest potential applications of related compounds in cancer therapy and oxidative stress mitigation (Bialy & Gouda, 2011).

DNA Gyrase Inhibitory Activity

  • The synthesis of novel thiazole derivatives incorporating pyridine moiety and their assessment as antimicrobial agents, with potential DNA gyrase inhibitory activity, demonstrates the compound's relevance in developing new antimicrobial therapies (Khidre & Radini, 2021).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results .

Future Directions

The future directions for the research and development of this compound are not provided in the search results .

Properties

IUPAC Name

5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S2/c1-16-21(23(32)29-18-10-6-3-7-11-18)22(17-8-4-2-5-9-17)19(14-26)24(28-16)34-15-20(31)30-25-27-12-13-33-25/h2-13,22,28H,15H2,1H3,(H,29,32)(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSXRCPQBMKWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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